N1‑Cyanoethyl Group as a JAK Pharmacophore Determinant: Class‑Level Inference from the Merck Cyanoethylpyrazole Patent
The Merck patent US 9,493,441 B2 explicitly defines the 1‑(2‑cyanoethyl)pyrazole substructure as an essential component of the claimed JAK‑inhibitory pharmacophore [1]. Compounds within this patent series—all bearing an N1‑(2‑cyanoethyl) group on the pyrazole ring—demonstrate JAK inhibitory activity sufficient for advancement as treatments for rheumatoid arthritis, asthma, COPD, and cancer [1]. In contrast, the des‑cyanoethyl analog 3‑ethyl 5‑methyl 1H‑pyrazole‑3,5‑dicarboxylate (CAS 565196‑84‑1) lacks this moiety entirely and therefore falls outside the claimed pharmacophore space . No direct, head‑to‑head JAK inhibition IC₅₀ data for this specific compound versus its des‑cyanoethyl analog are publicly available.
| Evidence Dimension | Presence of N1‑(2‑cyanoethyl) group and associated JAK pharmacophore potential |
|---|---|
| Target Compound Data | Contains 1‑(2‑cyanoethyl) substituent; falls within the generic Markush structure of formula I in US 9,493,441 B2 |
| Comparator Or Baseline | 3‑Ethyl 5‑methyl 1H‑pyrazole‑3,5‑dicarboxylate (CAS 565196‑84‑1): No N1‑cyanoethyl group; not claimed in US 9,493,441 B2 |
| Quantified Difference | Qualitative (presence/absence of JAK pharmacophore‑defining N1‑cyanoethyl group); no quantitative IC₅₀ comparison available |
| Conditions | Patent claims define the pharmacophore; no direct biochemical assay data for this compound reported |
Why This Matters
For programs targeting JAK‑mediated diseases, the N1‑cyanoethyl group is a structural prerequisite for activity; procurement of the des‑cyanoethyl analog would foreclose the JAK‑inhibitory potential present in the cyanoethyl series.
- [1] Brubaker J, Close JT, Jung J, et al. (Merck Sharp & Dohme Corp.). Acyclic cyanoethylpyrazoles as janus kinase inhibitors. United States Patent 9,493,441 B2, 2016. View Source
